

The Pharmacological Profile of Imidazolidine-Based Drugs: A Technical Guide

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Compound of Interest

Compound Name: Imidazolidine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of key **imidazolidine**-based drugs. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways.

Introduction to Imidazolidine-Based Drugs

The **imidazolidine** nucleus is a versatile scaffold that has given rise to a range of pharmacologically active compounds. These drugs interact with various receptors, with a predominant focus on adrenergic and imidazoline receptors, leading to a wide array of physiological effects. This guide will focus on the pharmacological profiles of prominent **imidazolidine**-based drugs, including the centrally acting antihypertensives clonidine, moxonidine, and rilmenidine, as well as the non-selective α -adrenergic antagonist, phentolamine.

Receptor Binding Affinities

The interaction of **imidazolidine**-based drugs with their target receptors is a key determinant of their pharmacological effects. The binding affinities, typically expressed as the inhibition constant (K_i), quantify the strength of this interaction. The following tables summarize the K_i values for key **imidazolidine**-based drugs at imidazoline and α -adrenergic receptor subtypes.

Drug	Receptor Subtype	K _i (nM)	Species/Tissue	Reference
Clonidine	I ₁ -Imidazoline	17 ± 4	Bovine RVLM	[1]
α ₂ -Adrenergic	35	Rat Brain	[2]	
α _{2a} -Adrenergic	28 (EC ₅₀)	Human (CHO cells)	[3]	
Moxonidine	I ₁ -Imidazoline	4.5	Bovine RVLM	[2]
α ₂ -Adrenergic	>1000	Bovine VLM	[2]	
Rilmenidine	I ₁ -Imidazoline	3.3	Rabbit Kidney	[2]
α ₂ -Adrenergic	100	Rabbit Kidney	[2]	
Phentolamine	α ₁ -Adrenergic	-	-	
α ₂ -Adrenergic	-	-		
α _{2a} -Adrenergic	2.6	Human (clones)	[4]	

RVLM: Rostral Ventrolateral Medulla VLM: Ventrolateral Medulla CHO: Chinese Hamster Ovary

Pharmacokinetic Profiles

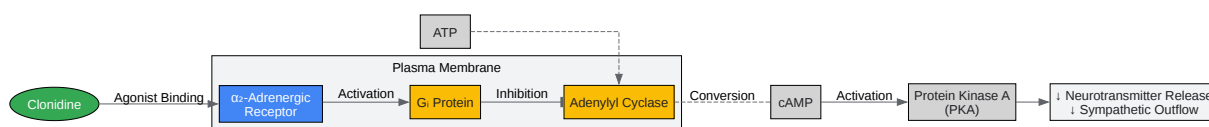
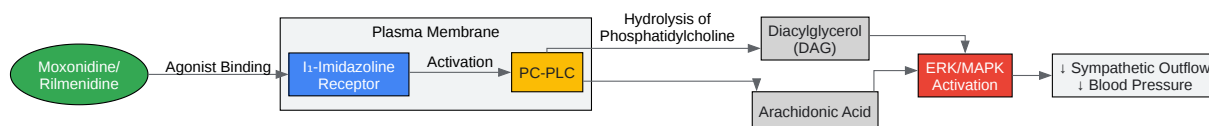
The pharmacokinetic properties of a drug govern its absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of its therapeutic effect. The table below provides a comparative summary of key pharmacokinetic parameters for selected **imidazolidine**-based drugs.

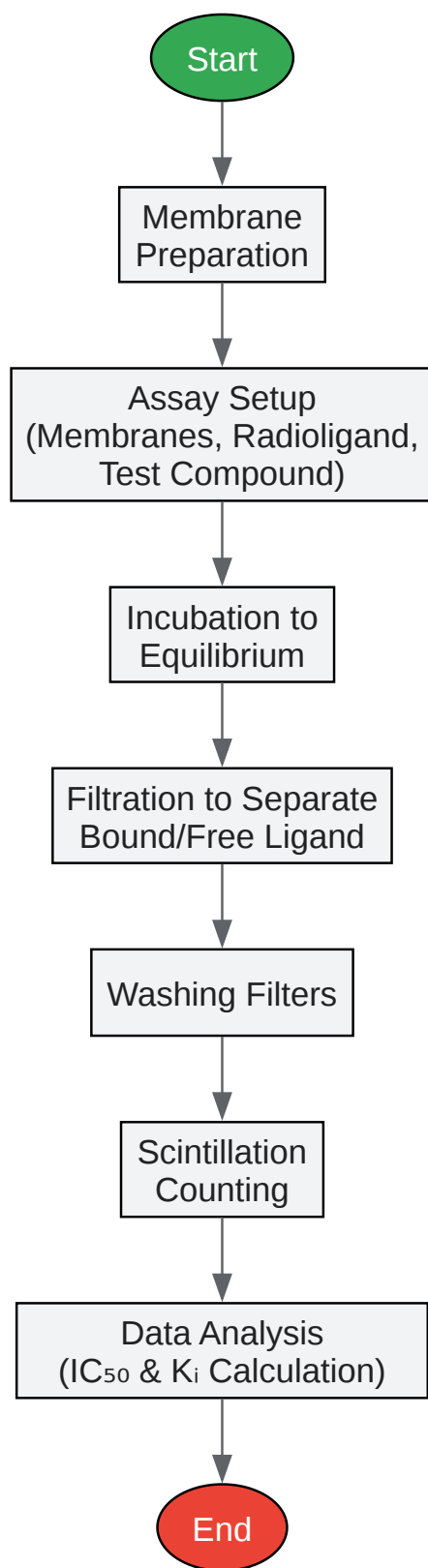
Drug	Adminis- tration	T _{max} (hours)	C _{max} (ng/mL)	t _{1/2} (hours)	AUC (ng·h/mL)	Bioavail- ability (%)	Referen- ce
Clonidine	Oral (75 μg)	3.6 ± 1.2	0.34 ± 0.06	12-16	-	70-80	[5]
Moxonidine	Oral (0.2 mg)	0.74 ± 0.35	1.29 ± 0.32	2.12 ± 0.58	-	~88	[6]
Rilmenidine	Oral (1 mg)	~2	-	~8	-	~100	[5][7]
Phentolamine	IV	Immediate	-	~0.32	-	100	[4][8]
IM	~0.33	-	-	-	-	[9]	

T_{max}: Time to reach maximum plasma concentration C_{max}: Maximum plasma concentration t_{1/2}: Elimination half-life AUC: Area under the plasma concentration-time curve IV: Intravenous IM: Intramuscular

Signaling Pathways

Imidazolidine-based drugs exert their effects by modulating specific intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways associated with I₁-imidazoline and α₂-adrenergic receptors.





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